molecular formula C10H15NO B1194675 4-[(2S)-2-(methylamino)propyl]phenol CAS No. 85482-67-3

4-[(2S)-2-(methylamino)propyl]phenol

Cat. No.: B1194675
CAS No.: 85482-67-3
M. Wt: 165.23 g/mol
InChI Key: SBUQZKJEOOQSBV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-2-(methylamino)propyl]phenol is a chiral phenethylamine derivative characterized by a para-hydroxyphenyl group linked to a propyl chain bearing a methylamino substituent at the (S)-configured stereocenter. This compound shares structural similarities with amphetamine derivatives but is distinguished by the hydroxyl group on the benzene ring and the methyl substitution on the amino group.

Properties

CAS No.

85482-67-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[(2S)-2-(methylamino)propyl]phenol

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m0/s1

InChI Key

SBUQZKJEOOQSBV-QMMMGPOBSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)NC

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

3-[(2S)-2-(methylamino)propyl]phenol

  • Structural Difference : The hydroxyl group is in the meta position on the benzene ring instead of para.
  • Functional Impact : This positional isomer serves as a surrogate for methamphetamine in fluorescence-based assays due to its ability to displace dyes in antigen-binding domains. The meta-OH group reduces steric hindrance, enhancing binding efficiency in certain molecular contexts .
  • Pharmacological Data : Exhibits a 4.40 ± 0.12-fold fluorescence increase at 10⁴ µg/mL, comparable to denaturant-induced fluorescence, indicating strong antigen-displacement capacity .

4-[(2S)-2-aminopropyl]phenol (p-Hydroxyamphetamine)

  • Structural Difference: Lacks the methyl group on the amino substituent.
  • Functional Impact : The absence of the methyl group reduces lipophilicity (clogP ~0.5 vs. ~1.2 for the methylated analog) and alters adrenergic receptor interactions.
  • Pharmacological Data : Acts as a weak adrenergic agonist, with reduced blood-brain barrier penetration compared to its methylated counterpart .

GluN1/GluN2B Antagonists (e.g., A2, A4, A7)

  • Structural Difference: Feature benzylpiperidine or hydroxypropyl groups instead of the methylamino-propyl chain.
  • Functional Impact: These substitutions enhance NMDA receptor subtype selectivity. For example, compound A7 (4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) shows high antagonism at GluN1/GluN2B receptors due to piperidine-mediated hydrophobic interactions .

Pharmacological Activity Comparison

Receptor Affinity

Compound Target Receptor Activity Key Structural Determinants Source
4-[(2S)-2-(methylamino)propyl]phenol Adrenergic receptors Partial agonist para-OH, methylamino group
KN-62 P2X7 receptors Non-competitive antagonist Isoquinolinylsulfonyl, phenylpiperazine
Ritodrine hydrochloride β2-adrenergic receptors Selective agonist Hydroxypropyl, ethylamino substituents

Therapeutic Potential

  • This compound: Limited direct therapeutic use but serves as a scaffold for fluorescence-based drug detection assays .
  • KN-62 : Investigated for inflammatory diseases due to P2X7 receptor blockade, with an IC₅₀ of ~15 nM in osteoblast-like cells .
  • Ritodrine hydrochloride : Clinically used as a uterine relaxant, leveraging β2-adrenergic agonism .

Physicochemical Properties

Property This compound 3-[(2S)-2-(methylamino)propyl]phenol 4-[(2S)-2-aminopropyl]phenol
Molecular Weight (g/mol) 179.24 179.24 165.19
clogP ~1.2 ~1.1 ~0.5
Water Solubility Moderate Moderate High
Key Functional Groups para-OH, methylamino meta-OH, methylamino para-OH, amino

Notes:

  • Iodinated analogs (e.g., 4-{4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy}phenol) exhibit increased molecular weight (~469.1 g/mol) and reduced solubility, limiting bioavailability .

Research Implications

  • Structural Optimization : Introducing bulkier groups (e.g., benzylpiperidine in A7) improves receptor subtype selectivity .
  • Surrogate Utility: 3-[(2S)-2-(methylamino)propyl]phenol’s fluorescence properties make it valuable for drug detection assays, avoiding the use of controlled substances like methamphetamine .
  • Toxicity Considerations: Some analogs (e.g., 4-amino-2-phenylphenol) lack comprehensive toxicological data, highlighting the need for further safety studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
4-[(2S)-2-(methylamino)propyl]phenol

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